molecular formula C20H17Cl2NO3S2 B11258741 N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-chlorophenyl)acetamide

N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-chlorophenyl)acetamide

Cat. No.: B11258741
M. Wt: 454.4 g/mol
InChI Key: QZWQOHFAZSEHEU-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-chlorophenyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Acetamide Formation: The final step involves the acylation of the intermediate with 4-chlorophenylacetic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl and thiophene groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound can inhibit certain enzymes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities but has different substituents, leading to variations in biological activity.

    N-(4-Chlorophenyl)acetamide: A simpler analog that lacks the sulfonyl and thiophene groups, resulting in different chemical and biological properties.

Uniqueness

N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-chlorophenyl)acetamide is unique due to its combination of sulfonyl, thiophene, and acetamide functionalities

Properties

Molecular Formula

C20H17Cl2NO3S2

Molecular Weight

454.4 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide

InChI

InChI=1S/C20H17Cl2NO3S2/c21-15-5-3-14(4-6-15)12-20(24)23-13-19(18-2-1-11-27-18)28(25,26)17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,24)

InChI Key

QZWQOHFAZSEHEU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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